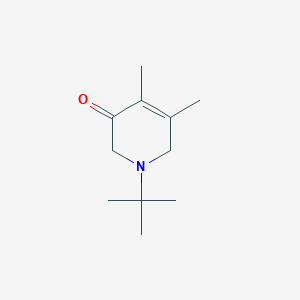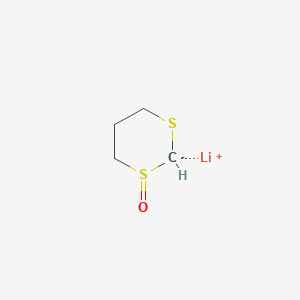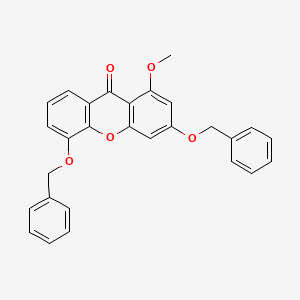
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with benzyloxy and methoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse xanthene-based compounds .
Scientific Research Applications
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(benzyloxy)benzoic acid: Shares the benzyloxy substituents but differs in the core structure, leading to different chemical properties and applications.
3,5-Bis(pyridine-2-ylmethoxy)benzoic acid:
Uniqueness
3,5-Bis(benzyloxy)-1-methoxy-9H-xanthen-9-one is unique due to its xanthene core combined with benzyloxy and methoxy substituents. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
61243-71-8 |
|---|---|
Molecular Formula |
C28H22O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-methoxy-3,5-bis(phenylmethoxy)xanthen-9-one |
InChI |
InChI=1S/C28H22O5/c1-30-24-15-21(31-17-19-9-4-2-5-10-19)16-25-26(24)27(29)22-13-8-14-23(28(22)33-25)32-18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3 |
InChI Key |
YZYTXIQIJJFGAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(O2)C(=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




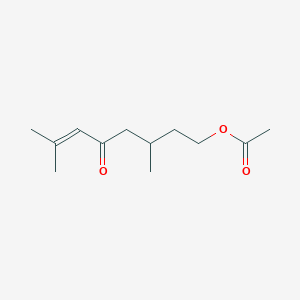
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
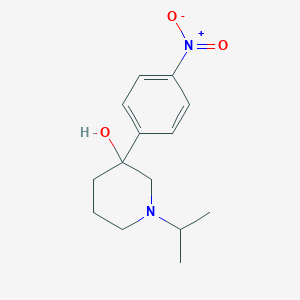
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
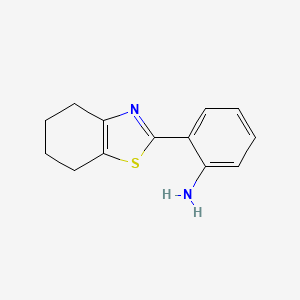
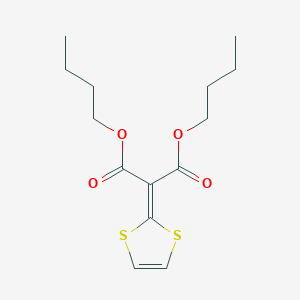


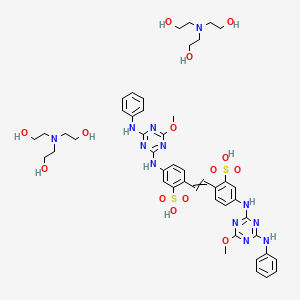
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
